molecular formula C22H24N4O4 B15086009 methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 624726-20-1

methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B15086009
CAS No.: 624726-20-1
M. Wt: 408.4 g/mol
InChI Key: CRCPVKNQISFIKJ-UHFFFAOYSA-N
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Description

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate is a hydrazone-linked indole derivative characterized by a Z-configuration hydrazone moiety, a 2-oxoindole core, and an ester functional group. Structurally, it belongs to a class of compounds where the hydrazone bridge connects an indole system to diverse acyl or aryl substituents. The compound’s 4-toluidino butanoyl substituent introduces electron-donating methyl and aromatic amine groups, which may influence its physicochemical and binding properties compared to analogs with electron-withdrawing substituents.

Properties

CAS No.

624726-20-1

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[4-(4-methylanilino)butanoyldiazenyl]indol-1-yl]acetate

InChI

InChI=1S/C22H24N4O4/c1-15-9-11-16(12-10-15)23-13-5-8-19(27)24-25-21-17-6-3-4-7-18(17)26(22(21)29)14-20(28)30-2/h3-4,6-7,9-12,23,29H,5,8,13-14H2,1-2H3

InChI Key

CRCPVKNQISFIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate typically involves the condensation of an indole derivative with a hydrazone precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydrazone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydrazine-containing compounds.

Scientific Research Applications

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The indole ring structure may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties of Analogous Compounds

Compound Name Substituent on Hydrazone Molecular Formula Average Mass Key Features
Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-indol-1-yl)acetate* 4-(4-toluidino)butanoyl Not reported Not reported Electron-donating toluidino group
Methyl {(3Z)-3-[(2-chlorobenzoyl)hydrazono]-2-oxoindol-1-yl}acetate 2-chlorobenzoyl C₁₈H₁₄ClN₃O₄ 371.777 Electron-withdrawing Cl substituent
Methyl {(3Z)-3-[(3-chlorobenzoyl)hydrazono]-2-oxoindol-1-yl}acetate 3-chlorobenzoyl C₁₈H₁₄ClN₃O₄ 371.777 Meta-Cl positional isomer
Ethyl {(3Z)-3-[({1-[(4-methylphenyl)sulfonyl]piperidinyl}carbonyl)hydrazono]-2-oxoindol-1-yl}acetate 1-[(4-methylphenyl)sulfonyl]piperidinyl Not reported Not reported Sulfonyl group enhances polarity
Methyl [(3Z)-3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazono)-2-oxoindol-1-yl]acetate 1,3-benzodioxol-5-ylcarbonyl Not reported Not reported Benzodioxole moiety for π-π interactions

Crystallographic and Computational Analysis

  • Structure Determination : Programs like SHELXL and WinGX () are widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved using these tools if crystallized .

Research Findings and Implications

Substituent Effects: The position and nature of substituents (e.g., 2-Cl vs.

Synthetic Scalability : High yields (e.g., 68–87% in ) for related compounds indicate robust synthetic routes, though the target compound’s synthesis remains unverified.

Data Gaps: No experimental data on the target compound’s solubility, stability, or bioactivity were found in the evidence, highlighting a need for further study.

Biological Activity

Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects based on recent research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage and an indole structure, which are known to contribute to various biological activities. The presence of the toluene and butanoyl groups may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar indole derivatives. For instance:

  • Mechanism of Action : Indole derivatives often inhibit key signaling pathways involved in cancer cell proliferation. They may target proteins such as BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced cell viability in various cancer cell lines.
  • Case Study : A study involving a series of indole derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be inferred from its structural analogs:

  • Inflammatory Pathways : Compounds containing indole rings have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can reduce inflammation in models of acute and chronic inflammatory diseases.
  • Research Findings : A related study reported that certain indole derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory conditions .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties , particularly against bacterial and fungal pathogens:

  • Mechanism : Many pyrazole and indole derivatives disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death.
  • Experimental Data : In vitro studies have shown that similar compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that indicates strong antimicrobial potential .

Research Findings Summary Table

Biological ActivityMechanismReference
AntitumorInhibition of cancer cell signaling pathways (e.g., BRAF, EGFR)
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialDisruption of microbial membranes or enzyme inhibition

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